6-Hydroxyluteolin
Overview
Description
6-Hydroxyluteolin is a flavonoid compound . It belongs to the class of organic compounds known as flavones, which are flavonoids with a structure based on the backbone of 2-phenylchromen-4-one .
Synthesis Analysis
The synthesis of this compound involves biotransformation in hydrophilic organic solvents. Bacillus cereus A46 cells showed high activity and stability in 5–20% (v/v) DMSO with 90–98% conversion rates of luteolin glycosides .Molecular Structure Analysis
The molecular weight of this compound is 302.24 and its formula is C15H10O7 . The structure includes a 2-phenylchromen-4-one backbone .Chemical Reactions Analysis
This compound has been found to interact with immune cell checkpoints. In a study, it was found to be one of the best immune cell checkpoint inhibitors, targeting three checkpoints .Physical and Chemical Properties Analysis
This compound has a density of 1.8±0.1 g/cm3, a boiling point of 706.4±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.3 mmHg at 25°C . It also has a molar refractivity of 73.6±0.3 cm3, a polar surface area of 127 Å2, and a molar volume of 171.4±3.0 cm3 .Scientific Research Applications
6-Hydroxyluteolin is present in several highly specialized herbaceous families as a leaf constituent, indicating its widespread occurrence in the Plantaginaceae, Globulariaceae, Labiatae, Buddleiaceae, and Valerianaceae families. This distribution suggests its importance in plant physiology and taxonomy (Harborne & Williams, 1971).
The compound this compound-7-O-(1''-alpha-rhamnoside) was isolated from Vriesea sanguinolenta, a Central American epiphyte, indicating its significance in plant biochemistry and potential for further pharmacological exploration (Bringmann et al., 2000).
Research on Thymbra spicata led to the isolation of new compounds related to this compound, expanding our understanding of the chemical diversity of flavonoids in plant species (Miski, Ulubelen, & Mabry, 1983).
This compound's presence in leaf extracts of Valerianella species supports new systematic arrangements in taxonomy, correlating with recent cytological and morphological findings (Greger & Ernet, 1973).
In neuroscience, the neurotoxin 6-hydroxydopamine (6-OHDA), which is structurally related to this compound, is used to study the effects of specific destruction of dopamine neurons in the brain. This research is crucial in understanding diseases like Parkinson's (Schwarting & Huston, 1996).
The identification of 6-Hydroxyflavones in various species of Crocus suggests a significant role in the flavonoid profile of this plant family, contributing to our understanding of plant biochemistry (Harborne & Williams, 1984).
Mechanism of Action
Safety and Hazards
Future Directions
6-Hydroxyluteolin has shown potential in various areas of research. For instance, it has been found to have an inhibitory effect on aldose reductase, suggesting potential applications in the treatment of conditions like cataracts . Additionally, it has been found to interact with immune cell checkpoints, suggesting potential applications in immunotherapy . Further in vitro and in vivo validation is needed to develop it as an immunotherapeutic .
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,6,7-trihydroxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O7/c16-7-2-1-6(3-8(7)17)11-4-9(18)13-12(22-11)5-10(19)14(20)15(13)21/h1-5,16-17,19-21H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYAKIUWQLHRZGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10170900 | |
Record name | 6-Hydroxyluteolin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10170900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 6-Hydroxyluteolin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036632 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
18003-33-3 | |
Record name | 6-Hydroxyluteolin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18003-33-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Hydroxyluteolin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018003333 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Hydroxyluteolin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10170900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-HYDROXYLUTEOLIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T1XT53489D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 6-Hydroxyluteolin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036632 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
284 °C | |
Record name | 6-Hydroxyluteolin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036632 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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